N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-cyclohexylethanediamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-cyclohexylethanediamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a cyclohexyl-acetamide moiety. Its molecular formula is C₂₁H₃₁N₃O₂S, with a molecular weight of 413.56 g/mol. The compound has garnered attention for its role as a potent autotaxin (ATX) inhibitor, a therapeutic target implicated in fibrosis, cancer, and inflammatory diseases . The tert-butyl group enhances metabolic stability, while the cyclohexyl substituent modulates solubility and bioavailability .
Synthetic routes for analogous thieno-pyrazole derivatives often involve cyclocondensation of thiophene precursors with hydrazines, followed by functionalization via amidation or alkylation. For example, details a related synthesis using tert-butyl-substituted pyrazole intermediates, yielding compounds with confirmed purity via elemental analysis (e.g., C: 76.38%, H: 7.15%, N: 12.26%) .
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-17(2,3)21-14(12-9-24-10-13(12)20-21)19-16(23)15(22)18-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKAHWDLTFMZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-cyclohexylethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-cyclohexylethanediamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Key analogues include:
N-tert-butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8) : A pyrazole-benzamide derivative (C₂₂H₂₅N₃O) with a nitro-phenyl group, synthesized via similar routes .
Thieno[3,4-c]pyrazol-3-yl acetamides: A patent-derived class with variable substituents (e.g., alkyl, aryl) optimized for ATX inhibition .
Comparative Data Table
Key Findings
- Substituent Impact on Activity :
- Synthetic Accessibility :
- Thermodynamic Stability: The thieno[3,4-c]pyrazole core in the target compound demonstrates higher thermal stability (decomposition >250°C) compared to benzamide-based analogues .
Research Implications
The target compound’s superior ATX inhibition stems from optimal steric and electronic interactions between its tert-butyl group and the enzyme’s hydrophobic pocket. In contrast, nitro-phenyl derivatives (e.g., 10d-8) exhibit reduced solubility, limiting in vivo efficacy . Patent data highlights the importance of cyclohexyl groups in balancing lipophilicity and bioavailability, a critical consideration for drug development .
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-cyclohexylethanediamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound exhibits significant biological activity, particularly in the fields of cancer research, anti-inflammatory applications, and antimicrobial properties. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a cyclohexylethanediamide moiety. Its unique structure allows for interaction with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound likely binds to specific proteins or enzymes involved in critical cellular processes:
- Enzyme Inhibition : It may inhibit kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound can interact with various receptors that mediate inflammatory responses.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit potent antitumor properties. This compound has shown efficacy against several cancer cell lines through mechanisms such as:
- Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers. Compounds similar to this compound have demonstrated inhibitory effects on this pathway .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is significant in conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely studied. This compound has shown activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings indicate its potential as a lead compound in developing new antimicrobial agents.
Case Studies and Research Findings
- Cancer Cell Line Studies : A study investigated the effects of similar pyrazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .
- Inflammation Models : In animal models of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in paw edema and inflammatory markers .
- Antimicrobial Efficacy : A series of experiments demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus strains, showcasing its potential as an antiseptic agent .
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The compound is synthesized via multi-step organic reactions, often involving condensation of thieno[3,4-c]pyrazole derivatives with cyclohexyl-containing diamides. Key steps include:
- Step 1 : Formation of the tert-butyl-substituted thienopyrazole core using tert-butanol as a precursor .
- Step 2 : Coupling with cyclohexylethanediamide via amide bond formation under anhydrous conditions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity is confirmed by GC/MS (>98% by area normalization) .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
A combination of spectroscopic and crystallographic methods ensures structural integrity:
| Technique | Key Parameters/Peaks | Purpose |
|---|---|---|
| NMR (¹H/¹³C) | δ 1.3 ppm (tert-butyl), δ 7.1–7.5 ppm (thiophene protons) | Confirms substituent positions |
| Mass Spectrometry | m/z 450.2 [M+H]⁺ (calculated) | Verifies molecular weight |
| X-ray Diffraction | Crystallographic data (CCDC deposit) | Resolves 3D structure |
Refer to literature analogs (e.g., thiophene-pyrazole hybrids) for comparative spectral data .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and controls.
- Structural Validation : Confirm batch-to-batch consistency via NMR and HPLC to rule out impurities .
- Meta-Analysis : Cross-reference studies on similar compounds (e.g., trifluoromethyl-substituted analogs) to identify structure-activity trends .
Advanced: What methodologies improve solubility and bioavailability for in vivo studies?
Answer:
Strategies include:
- Co-solvent Systems : Use DMSO:PEG 400 (1:4 v/v) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the cyclohexyl moiety.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
- Light Sensitivity : Protect from UV exposure by wrapping containers in aluminum foil .
Advanced: How do computational models predict target interactions?
Answer:
- Molecular Docking : Autodock Vina is used to simulate binding to kinases (e.g., EGFR), with scoring functions prioritizing hydrogen bonds with pyrazole N-atoms.
- MD Simulations : GROMACS runs (100 ns) assess stability of the compound in lipid bilayers, critical for membrane permeability predictions .
Basic: What safety protocols are essential for laboratory handling?
Answer:
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., tert-butanol).
- Spill Management : Neutralize acidic residues with sodium bicarbonate .
Advanced: How to design enzyme inhibition mechanism studies?
Answer:
- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., Z-LYTE® kits) under varying ATP concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Mutagenesis : Engineer catalytic site mutants (e.g., T790M in EGFR) to validate binding specificity .
Advanced: What factors affect synthetic yield variability?
Answer:
| Factor | Control Strategy |
|---|---|
| Reagent Purity | Use ≥99% tert-butanol (HPLC-grade) |
| Temperature | Maintain ±2°C tolerance during condensation |
| Catalyst Loading | Optimize Pd(PPh₃)₄ to 5 mol% via DOE |
Basic: What spectroscopic benchmarks confirm purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
